Z-DON-Val-Pro-Leu-Ome
Description
Contextualization as a Chemical Probe in Enzymology
Z-DON-Val-Pro-Leu-OMe functions as an irreversible inhibitor, a class of molecules that covalently binds to an enzyme's active site, leading to its permanent inactivation. zedira.comnih.gov This characteristic makes it an exceptional chemical probe for studying enzyme function both in vitro and in cellular contexts. The "DON" (6-diazo-5-oxo-L-norleucine) component of the compound is an electrophilic group that specifically targets the active site cysteine residue of transglutaminases. zedira.com The reaction involves a nucleophilic attack by the cysteine residue on the DON moiety, resulting in the formation of a stable thioether bond and the release of nitrogen gas. zedira.com
This mechanism of irreversible inhibition allows researchers to effectively "turn off" the activity of a specific enzyme, in this case, tissue transglutaminase, and observe the subsequent effects on cellular and physiological processes. nih.gov The cell-permeable nature of Z-DON further enhances its utility, allowing for the study of intracellular enzyme functions. zedira.comprobechem.com By observing the consequences of inhibiting the enzyme, scientists can deduce its normal biological functions and its involvement in disease states.
Overview of Transglutaminase Enzyme Family and Isoforms
Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins. researchgate.netpan.olsztyn.pl Their primary and most well-known function is the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, resulting in the cross-linking of proteins. pan.olsztyn.plmdpi.com This cross-linking activity contributes to the formation of stable and protease-resistant protein networks, which are crucial for various biological structures and processes. researchgate.net
In humans, the transglutaminase family consists of nine known members: transglutaminases 1 through 7 (TG1-TG7), blood coagulation Factor XIIIa, and the enzymatically inactive Band 4.2 protein. researchgate.netmdpi.comnih.gov These isoforms are distributed throughout the body in a tissue- and cell-specific manner, and they participate in a wide array of physiological functions, including:
Skin barrier formation (TG1 and TG3) mdpi.com
Blood clotting (Factor XIIIa) nih.gov
Wound healing mdpi.com
Cell differentiation and apoptosis mdpi.com
Extracellular matrix stabilization nih.gov
The diverse functions of the transglutaminase family underscore their importance in maintaining tissue homeostasis.
Significance of Tissue Transglutaminase 2 (TG2) as a Research Target
Among the transglutaminase isoforms, tissue transglutaminase 2 (TG2) is the most ubiquitously expressed and extensively studied member. researchgate.netnih.gov It is a multifunctional protein with a complex array of activities that extend beyond its canonical cross-linking function. TG2 can also function as a G-protein (Gαh), participating in signal transduction pathways, and possesses kinase and protein disulfide isomerase activities. mdpi.comnih.gov
The multifaceted nature of TG2 implicates it in a broad spectrum of physiological and pathological processes. Dysregulation of TG2 activity has been linked to a variety of human diseases, including:
Cancer: Increased TG2 levels are associated with tumor growth, metastasis, and drug resistance in various cancers such as breast, ovarian, and pancreatic cancer. nih.govfrontiersin.org
Neurodegenerative Diseases: TG2 is implicated in the pathology of conditions like Huntington's disease, where it may contribute to transcriptional dysregulation. nih.govresearchgate.net
Fibrotic Diseases: The cross-linking activity of TG2 contributes to the excessive deposition of extracellular matrix proteins seen in fibrotic conditions. mdpi.com
Celiac Disease: TG2 plays a crucial role in the deamidation of gliadin peptides, a key step in the inflammatory response to gluten. researchgate.net
Inflammation and Sepsis: TG2 is involved in inflammatory processes and has been studied as a potential therapeutic target in sepsis. nih.gov
Given its central role in numerous disease states, TG2 has become a significant target for therapeutic intervention and a focal point of intense academic research. The development of specific inhibitors like this compound has been instrumental in dissecting the intricate functions of TG2 and exploring its potential as a therapeutic target. rsc.orgresearchgate.netnih.gov The ability of Z-DON to specifically and irreversibly inhibit TG2 allows researchers to probe its contributions to disease pathogenesis and to evaluate the potential benefits of its inhibition. nih.gov
Properties
Molecular Formula |
C31H44N6O8 |
|---|---|
Molecular Weight |
628.727 |
IUPAC Name |
Methyl ((S)-2-(((benzyloxy)carbonyl)amino)-6-diazo-5-oxohexanoyl)-L-valyl-L-prolyl-L-leucinate |
InChI |
InChI=1S/C31H44N6O8/c1-19(2)16-24(30(42)44-5)34-28(40)25-12-9-15-37(25)29(41)26(20(3)4)36-27(39)23(14-13-22(38)17-33-32)35-31(43)45-18-21-10-7-6-8-11-21/h6-8,10-11,17,19-20,23-26H,9,12-16,18H2,1-5H3,(H,34,40)(H,35,43)(H,36,39)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
IWKQKSIBGVYGGD-CQJMVLFOSA-N |
SMILES |
CC(C)C[C@@H](C(OC)=O)NC([C@H]1N(C([C@H](C(C)C)NC([C@@H](NC(OCC2=CC=CC=C2)=O)CCC(C=[N+]=[N-])=O)=O)=O)CCC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-DON; Z DON; ZDON |
Origin of Product |
United States |
Molecular Architecture and Chemical Synthesis Principles
Peptidomimetic Design of Z-DON-Val-Pro-Leu-OMe
This compound is classified as a peptidomimetic, a molecule designed to mimic the structure of a natural peptide. nih.govresearchgate.net This design is crucial for its function, as the peptide-like backbone provides the necessary affinity and specificity for its biological target, tissue transglutaminase. nih.gov
The core of its targeting ability lies in the tripeptide sequence, Val-Pro-Leu. This sequence guides the entire molecule, particularly its reactive "warhead," into the catalytic center of the enzyme. nih.gov The design has a strong resemblance to preferred peptide substrates of TG2, such as Cbz-Gln-Gln-Pro-Leu-OMe, indicating that the Val-Pro-Leu portion effectively mimics a substrate recognition motif. nih.gov The individual amino acids—valine, leucine (B10760876), and proline—are hydrophobic and play significant roles in determining the conformation of peptide chains. chinesechemsoc.org
The molecule is capped at both ends to enhance its stability and function. At the N-terminus, it features a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis. nih.gov At the C-terminus, the leucine residue is modified into a methyl ester (OMe). nih.gov
Chemical Role of the 6-Diazo-5-oxonorleucine (DON) Moiety as an Electrophilic Warhead
The inhibitory action of this compound is conferred by the 6-Diazo-5-oxonorleucine (DON) moiety, which functions as an electrophilic "warhead". nih.govresearchgate.netmdpi.com DON is an analogue of the amino acid glutamine and was first isolated from Streptomyces bacteria. nih.govwikipedia.org In this compound, the DON group replaces the substrate glutamine residue. zedira.com
The DON moiety makes this compound a mechanism-based inhibitor, also known as a suicide inhibitor. nih.gov The process of inhibition occurs in a two-step mechanism. First, the peptidomimetic backbone guides the inhibitor to the enzyme's active site, where the DON moiety binds competitively to the glutamine-binding site. nih.gov
The key event is the subsequent irreversible chemical reaction. The highly nucleophilic sulfur atom of the cysteine residue in the catalytic center of TG2 attacks the carbonyl group of the DON moiety. zedira.comresearchgate.net This attack triggers the release of stable nitrogen gas (N₂) and results in the formation of a covalent bond, permanently alkylating the active site cysteine. zedira.comnih.gov This covalent modification completely and irreversibly inactivates the enzyme. researchgate.net The diazoketone group of DON is relatively stable under normal physiological conditions but becomes a potent reactive electrophile upon protonation within the enzyme's active site, ensuring the reaction is highly specific to the target. nih.gov
Derivatization Strategies and Analogue Development (e.g., Z-(D)-DON-Val-Pro-Leu-OMe as biochemical control)
The development of analogues of this compound serves several scientific purposes, including the creation of experimental controls and the optimization of inhibitor properties. A key example is the synthesis of Z-(D)-DON-Val-Pro-Leu-OMe , a stereoisomer of the parent compound. zedira.com In this analogue, the naturally occurring L-configuration of the DON amino acid is replaced with the D-configuration. This change in stereochemistry is expected to significantly reduce or abolish the molecule's ability to fit into the enzyme's active site, thereby diminishing its inhibitory activity. This makes Z-(D)-DON-Val-Pro-Leu-OMe an excellent negative control for biochemical experiments, helping to confirm that the effects observed with the L-isomer are specifically due to the inhibition of the target enzyme. zedira.com
Other derivatization strategies have involved modifying the peptide sequence or the protective groups. For instance, Boc-DON-Gln-Ile-Val-OMe is another DON-based inhibitor that utilizes a different peptide sequence and a tert-butyloxycarbonyl (Boc) protecting group. zedira.com Unlike the cell-permeable this compound, this analogue is not membrane permeable, making it useful for studying extracellular targets. zedira.com
Furthermore, due to the high reactivity of the DON warhead, which has led to toxicity concerns in some contexts, research has also focused on developing inhibitors with alternative, less electrophilic warheads. mdpi.com This has led to the creation of Michael acceptor-based inhibitors, representing a strategic shift away from the diazo-containing compounds for certain therapeutic applications. nih.govmdpi.com
Table of Compounds Mentioned
| Abbreviation/Code | Full Chemical Name |
|---|---|
| This compound (Z006) | Benzyloxycarbonyl-(6-Diazo-5-oxonorleucinyl)-L-Valinyl-L-Prolinyl-L-Leucinmethylester |
| Z-(D)-DON-Val-Pro-Leu-OMe (Z011) | Benzyloxycarbonyl-(6-Diazo-5-oxo-(D)-norleucinyl)-L-Valinyl-L-Prolinyl-L-Leucinmethylester |
| Boc-DON-Gln-Ile-Val-OMe (B003) | tert-Butyloxycarbonyl-(6-Diazo-5-oxonorleucinyl)-L-Glutaminyl-L-Isoleucyl-L-Valinmethylester |
| DON | 6-Diazo-5-oxo-L-norleucine |
| ZED1227 | Not applicable (A Michael-acceptor class inhibitor) |
Enzymatic Inhibition Mechanism and Conformational Dynamics
Irreversible Covalent Adduct Formation with Active Site Cysteine
The inhibitory prowess of Z-DON-Val-Pro-Leu-Ome lies in its "DON" (6-diazo-5-oxo-L-norleucine) group, which acts as an electrophilic warhead targeting the active site of transglutaminases. zedira.com The process begins with the active site cysteine residue launching a nucleophilic attack on the carbonyl group of the DON moiety. zedira.com This initial interaction is followed by a subsequent reaction that results in the release of nitrogen gas and the formation of an irreversible covalent alkylation at the enzyme's active site. zedira.com This covalent adduct effectively and permanently blocks the catalytic activity of the enzyme.
Specificity of Interaction with Transglutaminase Enzymes
This compound is recognized as a potent and specific inhibitor of tissue transglutaminase (TG2). zedira.commedkoo.com While it is a member of a broader class of pan-transglutaminase inhibitors, its peptidic backbone, consisting of Val-Pro-Leu, provides a degree of specificity that guides the DON warhead to the catalytic center of TG2. nih.gov The compound has been shown to be a highly selective peptidic inhibitor of TG2. nih.gov In comparative studies, this compound (also referred to as Z006) demonstrated a potent IC50 of 70 nM for TG2. nih.gov
Modulation of Enzyme Conformation Upon Binding
Transglutaminase 2 can exist in two primary conformational states: a "closed," inactive form, typically bound to guanine (B1146940) nucleotides (GTP/GDP), and an "open," active form, which is induced by calcium binding or certain inhibitors. nih.govnih.govresearchgate.net The binding of this compound has been demonstrated to lock TG2 into this "open" or "extended" conformation. biorxiv.orggoogle.combiorxiv.orgresearchgate.net In this extended state, the two C-terminal β-barrel domains of the enzyme are shifted away from the catalytic core, exposing the active site. nih.gov This conformational change is significant, with the open conformation being up to 120 angstroms longer than the closed state. youtube.com
X-ray crystallography has provided invaluable atomic-level insights into the interaction between this compound and transglutaminase enzymes.
The crystal structure of TG2 in complex with this compound, deposited in the Protein Data Bank (PDB) with the accession code 3S3J , clearly illustrates the inhibitor bound within the active site and the enzyme adopting the extended conformation. wwpdb.orgrcsb.orgzedira.comresearchgate.net This structure confirms that the inhibitor traps the enzyme in this open state. google.comzedira.com
The PDB entry 2Q3Z represents the structure of human TG2 in a dramatically different, extended conformation, stabilized by a peptide-mimetic inhibitor. rcsb.orgpdbus.orgproteopedia.org This structure was one of the first to reveal the open, active conformation of a vertebrate transglutaminase, where the active site is exposed within a tunnel. rcsb.orgpdbus.org While not complexed with this compound specifically, it provides a crucial reference for the open state induced by such inhibitors.
More recently, the structure of transglutaminase 3 (TG3) in complex with this compound has been solved (PDB ID: 8OXX ). nih.govnih.govpdbj.orgwwpdb.org In this structure, the binding of the inhibitor also induces a significant structural rearrangement, leading to the detachment of the C-terminal domains. nih.gov This demonstrates that the conformational modulation by this compound is not limited to TG2.
| PDB ID | Enzyme | Inhibitor/Bound Molecule | Key Finding | Resolution (Å) |
|---|---|---|---|---|
| 3S3J | Transglutaminase 2 (Human) | This compound | Shows TG2 in an open conformation, trapped by the inhibitor. rcsb.orgzedira.compdbj.org | 2.25 rcsb.org |
| 2Q3Z | Transglutaminase 2 (Human) | Peptide-mimetic inhibitor | Revealed the extended, active conformation of TG2 with an exposed active site tunnel. rcsb.orgpdbus.orgnih.gov | 2.0 rcsb.org |
| 8OXX | Transglutaminase 3 (Human) | This compound | Demonstrates inhibitor-induced structural rearrangement and detachment of C-terminal domains in TG3. nih.govnih.govebi.ac.uk | N/A |
In addition to crystallography, other advanced biophysical methods have been employed to study the conformational dynamics of transglutaminase upon inhibitor binding.
Insights from Advanced Biophysical Techniques
Hydrogen-Deuterium Exchange (HDX)
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins in solution. nih.govnih.gov By measuring the rate of exchange of backbone amide hydrogens with deuterium (B1214612), regions of the protein that become more or less exposed to the solvent upon ligand binding can be identified.
Studies on TG2 have revealed that the enzyme exists in a dynamic equilibrium between a compact "closed" conformation and an extended "open" conformation. pnas.orgethz.ch HDX-MS analysis has been instrumental in characterizing these states. In the absence of any ligands, TG2 shows two distinct isotopic distributions, indicating the presence of both the open and closed conformations. pnas.orgpnas.org The binding of GTP, an allosteric inhibitor, shifts this equilibrium towards the protected, closed state, as evidenced by a lower deuterium uptake. pnas.orgpnas.org
Conversely, the covalent modification of TG2 by this compound stabilizes the "open" conformation. ethz.ch HDX-MS studies on the inhibitor-bound enzyme show a deuterium uptake pattern that is distinct from the GTP-bound state and is indicative of a more solvent-exposed and extended structure. pnas.orgbiorxiv.orguzh.ch This open conformation, induced by this compound, is thought to be similar to the conformation adopted by the enzyme under oxidizing conditions or when bound to calcium ions, which is a prerequisite for its transamidation activity. pnas.orgbiorxiv.orguzh.ch
Table 1: Summary of Hydrogen-Deuterium Exchange Findings for TG2 with this compound
| Condition | Observed Conformational State | Key HDX-MS Findings |
| Effector-free TG2 | Equilibrium of "open" and "closed" states | Bimodal isotopic distribution indicating two co-existing conformations. pnas.orgpnas.org |
| TG2 + GTP | Predominantly "closed" state | Decreased deuterium uptake, signifying a more compact and protected structure. pnas.orgpnas.org |
| TG2 + this compound | "Open" state | Increased deuterium uptake in specific regions compared to the closed state, indicating a more extended and solvent-accessible conformation. pnas.orgethz.ch |
| TG2 + Ca²⁺ | "Open" state | Stabilized structure with a distinct HDX pattern, different from the effector-free open state. pnas.orgpnas.org |
Biosensor Measurements (e.g., SwitchSENSE®)
The SwitchSENSE® technology is a cutting-edge biosensor platform that allows for the real-time analysis of molecular interactions and conformational changes. dynamic-biosensors.comresearchgate.net This technique utilizes electrically switchable DNA nanolevers to probe the hydrodynamic properties of a target protein, providing insights into changes in its size and shape upon ligand binding. dynamic-biosensors.com
The application of SwitchSENSE® to study the interaction of this compound with TG2 has provided quantitative data on the conformational changes induced by the inhibitor. researchgate.netnih.gov These studies have confirmed that the covalent binding of this compound leads to a significant increase in the hydrodynamic diameter of TG2, which is consistent with the enzyme adopting a more extended, "open" conformation. researchgate.netnih.govacs.org This extension is in stark contrast to the compaction observed upon the binding of guanosine (B1672433) nucleotides like GDP. researchgate.netnih.gov
While specific kinetic constants for the binding of this compound are not the primary focus of these conformational studies due to its irreversible nature, the real-time monitoring capabilities of SwitchSENSE® allow for a detailed characterization of the conformational transition as the inhibition reaction proceeds.
Table 2: Conformational Changes of TG2 Measured by SwitchSENSE®
| Ligand | Effect on TG2 Conformation | Observation |
| GDP | Compaction | Decrease in hydrodynamic diameter, consistent with a "closed" conformation. researchgate.netnih.gov |
| Ca²⁺ | Extension | Increase in hydrodynamic diameter, indicative of an "open" conformation. researchgate.netnih.gov |
| This compound | Extension | Covalent binding leads to an increase in the hydrodynamic diameter, locking the enzyme in an "open" state. biorxiv.orgresearchgate.netnih.govresearchgate.net |
Native Polyacrylamide Gel Electrophoresis (PAGE) Analysis
Native PAGE is a technique that separates proteins based on their size, shape, and charge in their native, folded state. nih.gov This method is particularly useful for visualizing conformational changes that alter the hydrodynamic radius of a protein.
Native PAGE analysis of TG2 has provided clear visual evidence of the conformational changes induced by this compound. In the presence of GTP, TG2 migrates as a more compact species, reflecting its "closed" conformation. researchgate.netpnas.org In contrast, when TG2 is incubated with this compound, it exhibits a slower migration pattern on the native gel. researchgate.netresearchgate.net This retarded migration is indicative of a larger hydrodynamic radius, which corresponds to the extended "open" conformation of the enzyme. researchgate.netpnas.org
Table 3: Native PAGE Migration Behavior of TG2 Under Different Conditions
| Condition | Predominant Conformation | Relative Migration in Native PAGE |
| TG2 + GTP | Closed | Faster migration (more compact) researchgate.netpnas.org |
| TG2 (effector-free) | Equilibrium of open and closed | Often shows two bands or a broader band pnas.org |
| TG2 + this compound | Open | Slower migration (more extended) researchgate.netresearchgate.net |
| Oxidized TG2 | Open | Slower migration, similar to the inhibitor-bound form researchgate.netresearchgate.net |
Specificity and Potency Profiling Against Transglutaminase Isoforms
Inhibition Kinetics and Half-maximal Inhibitory Concentration (IC50) Determination for TG2
Z-DON-Val-Pro-Leu-OMe, also known as Z-DON, is a potent, irreversible, and site-specific inhibitor of tissue transglutaminase (TG2). windows.netzedira.com Its mechanism of action involves the electrophilic "DON" (6-diazo-5-oxonorleucine) group, which mimics the substrate glutamine. zedira.com The cysteine residue in the active site of TG2 attacks the carbonyl group of the DON moiety, leading to the release of nitrogen and subsequent irreversible alkylation of the enzyme, effectively blocking its catalytic function. zedira.comntu.ac.uk This covalent modification traps the enzyme in an open conformation. google.comresearchgate.net
The potency of this inhibition is reflected in its low half-maximal inhibitory concentration (IC50) for TG2. Studies have reported IC50 values of approximately 0.02 µM (or 20 nM). windows.netzedira.comzedira.com Another investigation determined a comparable IC50 value of 70 nM. nih.gov
| Compound | Target | IC50 | Inhibition Type |
|---|---|---|---|
| This compound | Human TG2 | ~0.02 µM (20 nM) | Irreversible, Site-Specific |
Comparative Inhibition Profiles for Other Transglutaminases (e.g., TG1, TG3, TG5, TG6, Factor XIIIa)
While this compound is a highly potent inhibitor of TG2, its selectivity has been evaluated against other transglutaminase isoforms. The compound demonstrates a degree of selectivity for TG2, TG3, and TG6 over other family members like TG1 and the transglutaminase-like protein, Factor XIIIa. The IC50 values show that it is significantly less potent against TG1 and Factor XIIIa, indicating a favorable selectivity profile for specific research applications. windows.netzedira.com
| Target Isoform | IC50 of this compound (µM) |
|---|---|
| Human TG1 | 7.3 |
| Human TG2 | 0.02 |
| Human TG3 | 0.2 |
| Human TG6 | 0.15 |
| Factor XIIIa | 67 |
Analysis of Membrane Permeability in Cellular Contexts
A crucial characteristic for an inhibitor's utility in cellular studies is its ability to cross the cell membrane to reach intracellular targets. This compound has been identified as a membrane-permeable compound. zedira.comntu.ac.uk Specifically, it is reported to be cell-permeable at a concentration of 40 µM, allowing it to effectively inhibit intracellular TG2 activity in various experimental settings. windows.netzedira.com
Comparison with Other Transglutaminase Inhibitors and Modulators
The inhibitory profile of this compound can be better understood when compared with other classes of transglutaminase modulators.
Like this compound, other compounds have been developed to target the active site of TG2.
Boc-DON-Gln-Ile-Val-OMe (Boc-DON) is another irreversible inhibitor that utilizes the same DON warhead. However, it is significantly less potent than this compound, with a reported IC50 for TG2 of approximately 0.3 µM. zedira.comamerigoscientific.comzedira.com A critical distinguishing feature is that Boc-DON is not membrane-permeable, restricting its use to studies involving extracellular TG2 or cell-free assays. zedira.comgoogle.comamerigoscientific.com
ZED1227 (Vilagletistat) is a potent, orally active, and irreversible TG2 inhibitor with an IC50 of approximately 45-53 nM. nih.govmedchemexpress.combioscience.co.uk It selectively binds to the active form of TG2, forming a covalent bond with the catalytic cysteine. patsnap.comresearchgate.net Unlike this compound, ZED1227 was designed with low cellular permeability, targeting extracellular TG2 in the small intestine for the treatment of celiac disease. nih.gov
| Inhibitor | TG2 IC50 | Mechanism | Membrane Permeability |
|---|---|---|---|
| This compound | ~20-70 nM | Irreversible, Active Site | Permeable |
| Boc-DON-Gln-Ile-Val-OMe | ~300 nM | Irreversible, Active Site | Not Permeable |
| ZED1227 | ~45-53 nM | Irreversible, Active Site | Low Permeability |
In contrast to active-site inhibitors, allosteric modulators regulate enzyme activity by binding to a site other than the active site.
LDN-27219 is a reversible, non-competitive, and slow-binding modulator of TG2. google.commdpi.commedchemexpress.com It functions by binding to the GTP-binding pocket of the enzyme, which stabilizes TG2 in its closed, inactive conformation. mdpi.comportlandpress.com This mechanism mimics the natural inhibitory effect of GTP. The reported IC50 value for LDN-27219 is 0.6 µM. medchemexpress.comportlandpress.com Its reversible and allosteric nature presents a different therapeutic and research approach compared to the irreversible, active-site inhibition of this compound.
| Inhibitor | TG2 IC50 | Mechanism | Binding Site |
|---|---|---|---|
| This compound | ~0.02-0.07 µM | Irreversible | Active Site |
| LDN-27219 | 0.6 µM | Reversible, Allosteric | GTP-Binding Site |
General inhibitors often lack the specificity of engineered molecules and can have broader effects.
Cystamine (B1669676) is a widely used transglutaminase inhibitor that acts through an oxidative mechanism. It promotes the formation of a disulfide bond between two cysteine residues (Cys370 and Cys371) on TG2, which allosterically inactivates the enzyme. researchgate.netnih.govtouro.edu In vivo, cystamine can be reduced to cysteamine, which acts as a competitive inhibitor for the amine substrate in the transamidation reaction. nih.govportlandpress.com Cystamine's inhibition is considered irreversible through the disulfide bond formation. researchgate.net
Monodansylcadaverine (MDC) acts as a competitive inhibitor with respect to the amine substrate of transglutaminase. aacrjournals.orgnih.govnih.gov Due to its structural similarity to the lysine (B10760008) side chain, it competes with natural substrates for the active site. aacrjournals.org It has also been used as a fluorescent probe to measure transglutaminase activity. While effective, it is not highly specific for TG2 and can inhibit other biological processes. aacrjournals.orgtandfonline.comjst.go.jp One study reported an IC50 value of 9 µM for TG2. mdpi.com
Applications in Cellular and Molecular Biology Research Models
Investigation of Intracellular and Extracellular Transglutaminase Activity Regulation
Z-DON-Val-Pro-Leu-Ome is instrumental in studying the regulation of both intracellular and extracellular TG2 activity. The catalytic function of TG2 is tightly controlled by the cellular environment, primarily by the concentrations of calcium ions (Ca²⁺) and guanine (B1146940) nucleotides (GTP/GDP). nih.gov Intracellularly, where Ca²⁺ levels are typically low and GTP levels are high, TG2 exists in a compact, inactive conformation. nih.gov Conversely, in the extracellular space or under conditions of cellular stress that elevate intracellular Ca²⁺, TG2 adopts an open, active conformation, enabling its cross-linking activity. nih.gov
By irreversibly binding to the active site cysteine of TG2, this compound effectively locks the enzyme in an open conformation, thereby inhibiting its catalytic activity. zedira.com This allows researchers to probe the consequences of TG2 inhibition in various cellular compartments. For instance, treating cells with this compound can help determine whether a specific cellular process is dependent on the enzymatic activity of intracellular or extracellular TG2. If the application of this cell-permeable inhibitor reverses a particular phenotype, it strongly suggests the involvement of TG2's cross-linking function.
Furthermore, this compound can be used in conjunction with agents that modulate intracellular Ca²⁺ levels, such as ionomycin, to study the dynamics of TG2 activation. nih.gov By observing the effects of the inhibitor under varying Ca²⁺ concentrations, researchers can gain insights into the precise regulatory mechanisms governing TG2 activity in different cellular contexts.
Characterization of Protein Cross-linking and Post-translational Modification Processes
One of the primary functions of TG2 is to catalyze the post-translational modification of proteins through the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. mdpi.com This cross-linking activity leads to the formation of stable protein polymers that are resistant to proteolysis, contributing to the stabilization of the extracellular matrix and other cellular structures. researchgate.net this compound serves as a critical tool to identify and characterize TG2-mediated protein cross-linking events.
In research models, the treatment of cells or tissues with this compound can prevent the formation of TG2-dependent protein aggregates. By comparing the protein profiles of treated versus untreated samples using techniques like SDS-PAGE and mass spectrometry, scientists can identify specific protein substrates of TG2. This approach allows for the differentiation of TG2-mediated cross-linking from other types of post-translational modifications. researchgate.net
The irreversible nature of this compound's binding is particularly advantageous in these studies. It ensures a complete and sustained inhibition of TG2 activity, providing a clear baseline for comparison. This is crucial for understanding the role of TG2-mediated protein modifications in various biological processes, from tissue fibrosis to the pathobiology of neurodegenerative diseases. mdpi.comnih.gov
| Research Application | Experimental Approach with this compound | Expected Outcome |
| Identification of TG2 substrates | Comparative proteomic analysis of inhibitor-treated vs. control cells. | Identification of proteins that are no longer cross-linked in the presence of the inhibitor. |
| Role of TG2 in ECM stabilization | Treatment of fibroblast cultures and analysis of matrix deposition. | Reduction in the formation of stable, cross-linked extracellular matrix components. |
| TG2's contribution to protein aggregation in disease | Application in cellular or animal models of neurodegenerative diseases. | Prevention or reduction of disease-specific protein aggregates. |
Dissecting the Role of Transglutaminases in Cell Signaling Pathways
Beyond its enzymatic cross-linking function, TG2 is a multifaceted protein that participates in various cell signaling pathways, often acting as a scaffold protein or a G-protein. nih.govmdpi.com this compound is a key pharmacological tool to dissect the contribution of TG2's enzymatic activity from its non-enzymatic signaling roles. By inhibiting the cross-linking function, researchers can investigate whether the observed signaling events are dependent on TG2's catalytic activity or its protein-protein interactions.
Modulation of Intracellular Calcium Dynamics (e.g., IP3R-mediated Ca²⁺ release)
TG2 activity is intricately linked with intracellular calcium (Ca²⁺) dynamics. Elevated intracellular Ca²⁺ is a prerequisite for the activation of TG2's transamidating function. nih.gov While direct studies using this compound to specifically investigate its impact on inositol (B14025) 1,4,5-trisphosphate receptor (IP3R)-mediated Ca²⁺ release are not extensively documented, the inhibitor can be used to explore the downstream consequences of TG2 activation in response to Ca²⁺ signals. By blocking TG2's enzymatic activity with this compound, researchers can determine if the cellular responses to Ca²⁺ fluxes are mediated by TG2-catalyzed protein cross-linking. This allows for the separation of TG2's enzymatic role from its potential non-enzymatic scaffolding functions in Ca²⁺ signaling pathways.
Effects on RhoA/ROCK-2 Kinase Signaling
The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. Emerging evidence suggests a potential interplay between TG2 and this pathway. While specific studies detailing the use of this compound to investigate the TG2-RhoA/ROCK-2 axis are limited, the inhibitor can be employed to determine if TG2's enzymatic activity is upstream or downstream of RhoA/ROCK-2 activation. For instance, if inhibiting TG2 with this compound prevents cytoskeletal rearrangements induced by a RhoA activator, it would suggest that TG2's cross-linking function is a necessary component of the signaling cascade.
Influence on PKCα Activation and Integrin Co-signaling Pathways
TG2 is known to interact with integrins and modulate their signaling, which often involves protein kinase C alpha (PKCα). mdpi.com The use of this compound can help elucidate the role of TG2's enzymatic activity in these pathways. For example, researchers can investigate whether the inhibition of TG2's cross-linking ability affects integrin-mediated cell adhesion, spreading, and subsequent PKCα activation. If this compound treatment alters these cellular events, it would indicate that the enzymatic function of TG2 is crucial for proper integrin co-signaling. This is particularly relevant as TG2 can cross-link components of the extracellular matrix, thereby influencing the physical environment that integrins sense.
Impact on G-protein Signaling Functions of TG2
A unique feature of TG2 is its ability to function as a G-protein, hydrolyzing GTP and participating in signal transduction independently of its transamidating activity. nih.govnih.gov This dual functionality makes it challenging to dissect its precise role in signaling. This compound is an essential tool in this context. By specifically and irreversibly inhibiting the transamidation activity, researchers can isolate and study the G-protein signaling functions of TG2. For instance, in a cellular model where TG2 is implicated in a signaling pathway, treatment with this compound can reveal whether the pathway is dependent on the enzyme's cross-linking activity or its GTP-binding and hydrolysis. If the signaling cascade remains intact in the presence of the inhibitor, it points towards a G-protein-mediated mechanism.
A study on a cellular model of Huntington's disease demonstrated that treatment with this compound could normalize the expression of certain genes, suggesting that the enzymatic activity of TG2 plays a role in transcriptional regulation, a process that can be influenced by G-protein signaling. nih.gov
| Signaling Pathway | Research Question | Approach with this compound | Potential Finding |
| Intracellular Calcium | Is the cellular response to Ca²⁺ elevation dependent on TG2's enzymatic activity? | Treat cells with a Ca²⁺ ionophore in the presence and absence of the inhibitor and measure downstream endpoints. | Determine if TG2-mediated cross-linking is a key event in the Ca²⁺-induced response. |
| RhoA/ROCK-2 | Does TG2's cross-linking function contribute to RhoA-mediated cytoskeletal changes? | Inhibit TG2 and stimulate the RhoA pathway, then observe cytoskeletal organization. | Clarify the position of TG2's enzymatic activity within the RhoA signaling cascade. |
| PKCα/Integrin | Is TG2's enzymatic activity required for integrin-mediated signaling? | Inhibit TG2 in cells plated on specific integrin ligands and assess cell adhesion and PKCα activation. | Elucidate the role of TG2-mediated cross-linking in integrin function. |
| G-protein Function | Is a specific TG2-mediated signaling event dependent on its enzymatic or G-protein function? | Treat cells with the inhibitor and measure a signaling output known to be affected by TG2. | Differentiate between the two major functional modes of TG2 in a given pathway. |
Studies on Cell Adhesion and Migration Mechanisms
The chemical compound this compound has been instrumental in elucidating the molecular mechanisms underpinning cell adhesion and migration, particularly in the context of cancer biology. Its high specificity as an irreversible inhibitor of tissue transglutaminase (TG2) allows researchers to dissect the roles of this enzyme in complex cellular processes. plos.orgzedira.com
Effects on S100A4-Mediated Mammary Tumor Cell Migration
Research has highlighted the significance of the S100A4 protein in promoting tumor cell migration and metastasis. plos.org Studies investigating the interplay between S100A4 and TG2 have utilized this compound to inhibit TG2 activity and observe the consequential effects on mammary tumor cell migration.
In a study by Wang and Griffin (2013), the highly metastatic rat mammary adenocarcinoma cell line KP1, which expresses high levels of both S100A4 and TG2, was used. plos.org The migration of these cells was significantly inhibited in the presence of this compound, demonstrating that TG2 activity is crucial for S100A4-mediated cell migration. plos.org This suggests a functional link where TG2-mediated protein crosslinking is a downstream effector of the S100A4 signaling pathway that promotes cell motility. plos.org The inhibition of migration by this compound points towards the enzymatic activity of TG2, likely occurring on the cell surface, as a key step in this process. plos.org
Regulation of Cell Surface Transglutaminase Activity
This compound regulates cell surface transglutaminase activity through its potent and irreversible inhibition of TG2. plos.orgzedira.com The compound acts as a site-directed inhibitor, where the active site cysteine of TG2 nucleophilically attacks the 6-diazo-5-oxo-norleucine (B1614673) (DON) moiety of the inhibitor, resulting in the formation of a stable thioether adduct. This covalent modification permanently inactivates the enzyme.
The enzymatic activity of TG2 on the cell surface can be measured using methods such as the incorporation of biotin-cadaverine into fibronectin, a known substrate of TG2. plos.org In studies with mammary tumor cells, the presence of this compound was shown to significantly reduce this cell surface TG2 activity. plos.org This inhibition of extracellular TG2's crosslinking function is critical as this activity is implicated in the stabilization of the extracellular matrix and the modulation of cell-matrix interactions that are essential for cell migration. plos.orgmdpi.com
The ability of this compound to specifically target and inactivate cell surface TG2 makes it a valuable tool for studying the extracellular roles of this enzyme. The compound has an IC50 of approximately 70 nM for TG2, indicating its high potency. nih.gov By inhibiting the crosslinking activity of TG2 on the cell surface, this compound effectively disrupts the signaling and adhesive functions of TG2 that contribute to pathological processes such as tumor cell migration. plos.org
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Surface TG2 Activity | KP1 (high S100A4) | This compound | Significant reduction in biotin-cadaverine incorporation | plos.org |
| Cell Surface TG2 Activity | R37 (low S100A4) | This compound | Reduction in biotin-cadaverine incorporation | plos.org |
| Cell Migration | KP1 (high S100A4) | This compound | Significant inhibition of cell migration | plos.org |
Investigations in Non Human Pre Clinical Disease Models
Neurobiological Research Applications
In the field of neurobiology, Z-DON-Val-Pro-Leu-OMe has been instrumental in elucidating the pathological roles of transglutaminase activity in various disease models, from excitotoxicity to Alzheimer's disease.
Studies in Organotypic Hippocampal Slices
Organotypic hippocampal slice cultures serve as a valuable ex vivo model for studying neuronal networks and neurotoxicity. In this context, this compound has been used to probe the involvement of transglutaminases in neuronal damage.
Kainate-induced Neurotoxicity and Gliadin Peptide p31-43 Effects: Research has explored the interplay between the gliadin peptide p31-43, a component of gluten, and kainate-induced neurotoxicity, a model for epilepsy. Studies in organotypic hippocampal slices have shown that the gliadin peptide p31-43 can exacerbate the neurotoxic effects of kainate google.comnih.govamsterdamumc.nlnih.gov. In one such study, the application of this compound was tested for its neuroprotective potential. While the inhibitor did not offer protection against neurotoxicity induced by kainate alone, it significantly attenuated the damage in the CA3 region of the hippocampus when kainate was combined with the p31-43 peptide google.com. The toxicity induced by kainate plus p31-43 was reduced from 66% to 28% in the presence of this compound google.com. This finding suggests that transglutaminase activity is a key factor in the synergistic toxicity of these two agents google.com.
| Experimental Condition | CA3 Pyramidal Cell Injury (% of Kainate Toxicity) |
| Kainate + p31-43 | 66 ± 16% |
| Kainate + p31-43 + this compound | 28 ± 22% |
Role in Amyloid Beta (Aβ) Pathology and Aggregation in Alzheimer's Disease Models
This compound has been employed to investigate the enzymatic activity of tissue transglutaminase (tTG) in the context of Alzheimer's disease pathology, specifically in relation to amyloid-beta (Aβ) plaques. Studies have utilized transgenic mouse models that develop age-dependent Aβ deposition, such as the APP23 and APP/PS1 (APPSWE/PS1ΔE9) lines nih.govamsterdamumc.nl.
In a key study, researchers examined the in situ activity of tTG in the brains of these mice. They found that catalytically active tTG colocalises with Aβ pathology nih.govamsterdamumc.nl. To confirm that the observed activity was specific to tTG, this compound was used as a selective, irreversible inhibitor. Brain tissue sections from both APP23 and APP/PS1 mice were co-incubated with a tTG substrate and the inhibitor. The results demonstrated that this compound completely blocked the incorporation of the substrate, preventing the staining signal associated with tTG activity in and around the Aβ plaques and in cerebral blood vessels nih.govamsterdamumc.nl. This application was crucial in verifying that the enzymatic activity detected within the pathological lesions was indeed mediated by tTG nih.gov.
| Mouse Model | Observation | Effect of this compound |
| APP23 | tTG activity detected in and around Aβ plaques. | Blocked the tTG-catalyzed incorporation of substrates, confirming activity specificity. nih.govamsterdamumc.nl |
| APP/PS1 | tTG activity detected in and around Aβ plaques. | Blocked the tTG-catalyzed incorporation of substrates, confirming activity specificity. nih.govamsterdamumc.nl |
Effects on Transglutaminase Isoform Expression in Neural Tissues
Research has also shed light on how pathological stimuli can alter the expression of specific transglutaminase isoforms in neural tissues. In studies using organotypic hippocampal slices, exposure to the gliadin peptide p31-43 was found to significantly increase the protein expression levels of both transglutaminase 2 (TG2) and transglutaminase 6 (TG6) after 24 hours of incubation google.com. The use of this compound as a non-selective transglutaminase inhibitor in these experiments helped to functionally link the increased enzyme presence to the observed neurotoxicity google.com.
Cardiovascular and Endothelial Function Research
Investigations into the cardiovascular system have utilized this compound to understand the role of transglutaminase 2 (TG2) in regulating vascular tone and endothelial function. These studies often contrast its effects with other inhibitors that affect the enzyme's conformation differently. This compound is known to lock TG2 into an "open" and active conformation google.com.
Modulation of Potassium Currents in Isolated Vascular Smooth Muscle Cells (VSMCs)
The regulation of ion channels, such as potassium channels, in vascular smooth muscle cells (VSMCs) is critical for controlling vascular tone. A patent application described research where modulators of TG2 were tested on isolated VSMCs from rats. While another irreversible inhibitor that also locks TG2 in the open conformation, VA-5, was shown to significantly decrease potassium currents, this compound was cited as a compound that similarly locks the enzyme in this open state. This is in direct contrast to modulators that promote a "closed" conformation, which were found to increase potassium currents google.com. This suggests that by stabilizing the open conformation of TG2, this compound would contribute to a reduction in potassium currents in VSMCs, leading to vasoconstriction google.com.
Influence on Endothelium-Derived Relaxation in Mesenteric Arteries
The endothelium plays a crucial role in regulating blood vessel relaxation. Studies on small mesenteric arteries isolated from male Wistar rats have investigated the direct effects of this compound on vascular tension and endothelium-dependent relaxation google.com.
Direct Effects on Vascular Tension: Unlike other TG2 inhibitors that promote a closed conformation and induce dose-dependent relaxation, this compound did not cause relaxation of the mesenteric arteries at any tested dose google.com.
Endothelium-Derived Relaxation: The compound was found to reduce acetylcholine-induced, endothelium-derived relaxation. In mesenteric arteries from Wistar rats, pre-incubation with this compound impaired the ability of the blood vessels to relax in response to acetylcholine. This effect was characteristic of membrane-permeable inhibitors that force TG2 into its open conformation google.com.
| Vessel Type | Animal Model | Experimental Condition | Finding |
| Mesenteric Arteries | Wistar Rat | Direct application of this compound | Does not induce relaxation. google.com |
| Mesenteric Arteries | Wistar Rat | Acetylcholine-induced relaxation | Reduces endothelium-derived relaxation. google.com |
Cancer Biology Research
The role of transglutaminases (TGs), particularly transglutaminase 2 (TG2) and transglutaminase 3 (TG3), has been a subject of significant investigation in cancer biology. These enzymes are implicated in processes such as cell proliferation, migration, and survival, with their expression levels often correlating with disease progression and prognosis in various cancers, including hepatocellular carcinoma (HCC). nih.govspandidos-publications.com
In the context of hepatocellular carcinoma (HCC), both TG2 and TG3 have been identified as potential drivers of malignancy. Studies have shown that TG3 is upregulated in HCC tissues, and its depletion in liver cancer cell lines, such as Huh7, leads to a decrease in cell proliferation, migration, and invasion. fudan.edu.cn
More specifically, research involving the JHH7 liver cancer cell line has highlighted the role of TG2 in maintaining cancer stem cell (CSC) characteristics. nih.gov Transglutaminases exert their function by catalyzing the formation of isopeptide bonds, leading to the crosslinking of proteins. The inhibition of this enzymatic activity is a key strategy for studying its downstream effects. In preclinical HCC models, loss-of-function studies targeting TG2 in JHH7 cells resulted in suppressed expression of stemness-related genes (e.g., EpCAM, ALDH1A1) and reduced proliferation in spheroid cultures, a model for assessing CSC activity. nih.gov While these studies primarily used genetic knockdown methods (shRNA), the use of a pharmacological inhibitor like this compound, which blocks the crosslinking activity of TGs, represents a complementary approach to confirm that the enzymatic function is responsible for these pro-tumorigenic effects. The inhibition of TG2 has been shown to suppress cell proliferation and invasion in other HCC cell lines as well. nih.gov Furthermore, elevated TG2 expression has been identified as a biomarker for early recurrence in HCC patients. spandidos-publications.comresearchgate.net
| Enzyme Targeted | Cell Line | Method of Inhibition | Observed Effects | Reference |
|---|---|---|---|---|
| TG2 | JHH7 | shRNA Knockdown | Decreased expression of stemness genes (EpCAM, ALDH1A1); Suppressed spheroid proliferation. | nih.gov |
| TG3 | Huh7, 97H | shRNA Knockdown | Decreased cell proliferation, migration, and invasion; Inhibited key oncogenic pathways (AKT, ERK). | fudan.edu.cn |
| TG2 | HepG2.2.15, Hep3B | Pharmacological Inhibition | Suppressed cell proliferation, invasion, and migration. | nih.gov |
Research in Autoimmune and Inflammatory Conditions
Transglutaminases, particularly TG2 and TG3, are the primary autoantigens in celiac disease and its skin manifestation, dermatitis herpetiformis, respectively. These enzymes play a crucial role in initiating and shaping the autoimmune response by modifying dietary gluten peptides.
Celiac disease is an autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. frontiersin.org A key pathogenic event is the modification of gluten-derived peptides by TG2 in the small intestine. TG2 deamidates specific glutamine residues within these peptides, converting them to glutamic acid. This modification significantly increases their binding affinity for HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to a robust T-cell response that drives intestinal inflammation and damage. frontiersin.org
This compound, as a potent, irreversible inhibitor of TG2, is a critical research tool for studying this process. nih.govzedira.com By blocking the catalytic activity of TG2, it can prevent the initial deamidation of gluten peptides. In research models, this allows investigators to confirm that the enzymatic modification of gluten is the necessary first step for triggering the downstream autoimmune cascade. Data on the inhibitory capacity of this compound (also referred to as Z006) shows a half-maximal inhibitory concentration (IC₅₀) of approximately 70 nM against TG2, demonstrating its high potency. nih.gov
Dermatitis herpetiformis (DH) is a blistering skin disease considered to be a specific manifestation of celiac disease. The primary autoantigen in DH is epidermal transglutaminase (TG3). frontiersin.org The autoimmune response is gluten-dependent, but the precise mechanism by which autoimmunity against TG3 is initiated has been an area of intense research.
A pivotal study utilized this compound to elucidate how autoantibodies in DH patients recognize TG3. In this research, the inhibitor was used to mimic a gluten peptide substrate bound to the active site of TG3. By adding this compound to TG3, researchers were able to trap the enzyme in a specific "enzyme-substrate intermediate" conformation. It was discovered that autoantibodies derived from DH patients specifically recognized this unique conformation of the TG3-inhibitor complex. This finding supports a model where TG3-specific B cells bind and internalize TG3-gluten complexes in the body. This process facilitates the presentation of the gluten antigen to T-cells, which in turn helps to stimulate the production of autoantibodies against TG3.
| Research Goal | Methodology | Key Finding | Implication for DH Pathogenesis |
|---|---|---|---|
| Determine the conformation of TG3 recognized by DH autoantibodies. | Use this compound to create a stable mimic of a TG3-substrate complex. | DH-derived autoantibodies bind effectively to the TG3-inhibitor complex. | Supports a model where B-cells recognize TG3 while it is actively bound to gluten, leading to the autoimmune response. |
Role in Epidermal Differentiation Processes
Transglutaminase 3 (TG3), also known as epidermal transglutaminase, is a pivotal enzyme in the terminal differentiation of keratinocytes, the primary cells of the epidermis. nih.govmdpi.com This process is essential for the formation of the skin's protective barrier.
The outermost layer of the epidermis, the stratum corneum, is composed of dead, flattened cells called corneocytes, which are encased in a highly cross-linked protein structure known as the cornified cell envelope. The formation of this envelope is critical for the barrier function of the skin. researchgate.net TG3, along with other transglutaminases like TG1, catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between various structural proteins, such as loricrin and involucrin. nih.govnih.gov This extensive cross-linking provides the cornified envelope with its characteristic insolubility and mechanical strength. nih.gov The expression and activation of TG3 are tightly regulated and increase as keratinocytes move through the upper layers of the epidermis. mdpi.commdpi.com Given its central role, the use of a specific TG3 inhibitor like this compound allows researchers to probe the molecular details of cornified envelope assembly and understand the consequences of blocking this critical cross-linking step in skin barrier formation.
Examination in Models of Viral Replication (e.g., SARS-CoV-2 in Huh7 cells)
Direct investigations into the effects of this compound on the replication of SARS-CoV-2 in any cell line, including the hepatocarcinoma cell line Huh7, have not been identified in the scientific literature.
However, the target enzyme, TG2, has been implicated in the host response to other viral and pathogenic infections. For example, studies have shown that Respiratory Syncytial Virus (RSV) infection can induce the activation and release of TG2 from human airway epithelial cells. nih.govphysiology.org In that context, a TG2 inhibitor was found to reduce virus-induced inflammatory effects. nih.gov Similarly, the intracellular bacterium Chlamydia trachomatis has been shown to activate host cell TG2 to rewire cellular metabolism to support its own growth, an effect that was diminished by pharmacological inhibition of TG2. embopress.org These findings suggest that transglutaminases can play a role in host-pathogen interactions, representing a potential, though currently unexplored, area for future research in the context of SARS-CoV-2.
Advanced Methodological Applications and Research Tool Development
Utilization in In Situ Transglutaminase Activity Detection Assays
Z-DON-Val-Pro-Leu-Ome is a valuable reagent for the detection of transglutaminase activity within cellular environments (in situ). Its cell-permeable nature allows it to enter living cells and interact directly with intracellular TG2. zedira.com The irreversible binding mechanism of this compound effectively "traps" the enzyme in an open, active conformation, providing a snapshot of enzymatic activity at a specific point in time. zedira.com
In practice, researchers can introduce this compound to cell cultures or tissue samples. By subsequently lysing the cells and employing detection methods such as Western blotting or activity-based protein profiling, the amount of TG2 that has been covalently modified by the inhibitor can be quantified. This provides an indirect but powerful measure of the active TG2 population within the cells under specific experimental conditions. For instance, this approach can be used to assess how different stimuli or pathological states affect TG2 activity in situ. While specific protocols are often tailored to the experimental system, the general principle relies on the inhibitor's ability to selectively and irreversibly bind to the active enzyme.
Application in Protein Cross-linking and Substrate Identification Assays
A primary function of TG2 is the catalysis of protein cross-linking through the formation of isopeptide bonds. nih.gov this compound, as a potent inhibitor, is instrumental in studies aimed at understanding these cross-linking events and identifying the specific protein substrates of TG2.
By treating cell lysates or purified protein mixtures with and without this compound, researchers can effectively control TG2-mediated cross-linking. nih.gov In the untreated samples, TG2 will actively cross-link its substrates, leading to the formation of high-molecular-weight protein complexes. In contrast, in the samples treated with this compound, this activity is blocked. By comparing the protein profiles of these samples using techniques like SDS-PAGE and mass spectrometry, scientists can identify proteins that are incorporated into the high-molecular-weight complexes only in the absence of the inhibitor. researchgate.net These proteins are thus identified as potential substrates of TG2. This inhibition-based strategy is a cornerstone of functional proteomics approaches to mapping the substrate repertoire of transglutaminases. nih.govresearchgate.net
Role in the Development of Molecular Imaging Probes
The development of molecular imaging probes is a rapidly advancing field aimed at visualizing biological processes in living organisms. While this compound itself is not an imaging agent, its core structure and mechanism of action provide a valuable scaffold for the design of such probes targeting TG2.
Potential for Radiolabeling with Positron Emission Tomography (PET) Isotopes (e.g., Carbon-11, Fluorine-18)
Positron Emission Tomography (PET) is a highly sensitive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes. researchgate.net The development of a PET tracer based on the this compound scaffold would enable the non-invasive visualization and quantification of active TG2 in vivo. The peptidic nature of this compound allows for the incorporation of PET isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) through established radiolabeling techniques. nih.govnih.gov
For example, a common strategy for labeling peptides with ¹⁸F is through the use of prosthetic groups, which are small, radiolabeled molecules that can be attached to the peptide. mdpi.commdpi.com Given the structure of this compound, it is conceivable that a derivative could be synthesized with a functional group amenable to conjugation with an ¹⁸F-labeled prosthetic group. Similarly, ¹¹C could potentially be incorporated by methylating a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The irreversible binding of the "warhead" of this compound to TG2 would lead to the accumulation of the radiotracer at sites of high enzyme activity, allowing for their visualization by PET.
Evaluation of Stability and Efficacy of Radiolabeled Analogues in Vivo (non-human)
A critical step in the development of any PET tracer is the in vivo evaluation of its stability and efficacy in non-human subjects. researchgate.net Should a radiolabeled analogue of this compound be developed, its metabolic stability would need to be thoroughly assessed. Studies with other radiolabeled TG2 inhibitors have shown that metabolism can be a significant challenge, potentially leading to the generation of radiometabolites that can complicate image interpretation. researchgate.net
The efficacy of a putative radiolabeled this compound analogue would be determined by its ability to selectively accumulate in tissues with high TG2 activity. This would be assessed through PET imaging studies in animal models of diseases where TG2 is implicated, such as cancer or neurodegenerative disorders. researchgate.net Pre-treatment with a non-radiolabeled TG2 inhibitor, such as this compound itself, would be expected to block the uptake of the radiotracer, thus demonstrating the specificity of the imaging signal.
Use as a Reference Standard for Assay Validation and Comparability Studies
In the development and validation of new assays for transglutaminase activity, as well as in the characterization of novel TG2 inhibitors, the use of a well-characterized reference standard is essential. This compound, with its known potency and irreversible mechanism of action, serves this purpose effectively.
In a study characterizing a new TG2 inhibitor, ZED1227, the researchers used this compound (referred to as Z006) as a reference compound to facilitate the comparability of potency data. nih.gov By determining the IC50 value of this compound in their standardized assay, they were able to benchmark the potency of their new compound against a known standard. nih.gov This practice is crucial for ensuring the consistency and reproducibility of findings across different studies and laboratories. The established IC50 of approximately 0.02 µM for this compound provides a reliable point of comparison. zedira.com
Future Research Directions and Translational Perspectives Pre Clinical
Further Elucidation of Context-Dependent Conformational Regulation of Transglutaminases
Transglutaminase 2 is a conformationally dynamic enzyme, switching between a "closed," GTP-bound state and an "open," calcium-bound, catalytically active state. These conformations dictate its function, and their dysregulation is implicated in numerous diseases. Z-DON-Val-Pro-Leu-Ome has been instrumental in stabilizing and allowing for the study of the open conformation. nih.gov
Future research will likely leverage this inhibitor to explore the nuances of TG2's conformational regulation in various cellular contexts. For instance, investigating how the subcellular localization of TG2—be it in the cytosol, nucleus, mitochondria, or extracellular matrix—influences its conformational state and subsequent function is a promising avenue. zedira.com Understanding these context-dependent shifts is crucial, as the open conformation has been linked to detrimental effects such as apoptosis, while the closed form is associated with cell survival pathways. By locking TG2 in its open state, this compound allows researchers to dissect the specific downstream signaling pathways activated by this conformation in different cellular environments and disease models.
Design and Development of Next-Generation Research Tools Based on Z-DON Scaffold
The "Z-DON" scaffold, characterized by its peptide sequence and the DON warhead, has proven to be a robust foundation for developing novel research tools. nih.gov While highly effective, the high reactivity of the DON group has raised concerns about potential off-target effects and toxicity, limiting its direct clinical translation. zedira.com
This has spurred the development of next-generation inhibitors that retain the desirable properties of the Z-DON scaffold while mitigating its limitations. Researchers are exploring modifications to the peptide backbone to enhance selectivity for different transglutaminase isoforms and improve pharmacokinetic properties. Furthermore, the development of derivatives with less reactive warheads is a key area of focus. These new compounds, inspired by the Z-DON structure, are being designed to offer a better safety profile for potential therapeutic applications. The Z-DON scaffold also serves as a template for creating new chemical probes, such as fluorescently labeled inhibitors, to visualize TG2 activity and localization within cells and tissues, thereby providing deeper insights into its biological roles.
Broader Applications in Mechanobiology and Extracellular Matrix Dynamics Research
Transglutaminase 2 plays a significant role in the stabilization and remodeling of the extracellular matrix (ECM) through its protein cross-linking activity. zedira.com The ECM is a dynamic structure that provides not only structural support but also crucial biochemical and biomechanical cues that regulate cell behavior. The study of how cells sense and respond to these mechanical cues is the focus of mechanobiology.
This compound presents an invaluable tool for investigating the role of TG2 in these processes. By inhibiting TG2-mediated cross-linking, researchers can study the impact on the mechanical properties of the ECM, such as stiffness and elasticity. This, in turn, allows for the exploration of how changes in the ECM's physical environment, modulated by TG2 activity, influence cellular processes like adhesion, migration, and differentiation. Future studies utilizing this compound are anticipated to shed more light on the involvement of TG2 in mechanotransduction pathways, where mechanical forces are converted into biochemical signals. Such research is particularly relevant in the context of diseases characterized by altered tissue mechanics, including fibrosis and cancer. The dynamic interplay between cells and the ECM is critical in both normal physiology and disease, and this compound can help to unravel the specific contributions of TG2 to these complex interactions. nih.govnih.govresearchgate.net
Contribution to Target Validation and Lead Optimization in Pre-clinical Drug Discovery
The validation of a biological target is a critical step in the drug discovery process. This compound has been instrumental in the pre-clinical validation of TG2 as a therapeutic target in a range of diseases, including celiac disease, Huntington's disease, and various cancers. grantome.com By demonstrating that the inhibition of TG2 activity with this compound can ameliorate disease-related phenotypes in cellular and animal models, researchers have solidified the rationale for developing TG2-targeted therapies.
In the realm of lead optimization, this compound serves as a crucial benchmark and reference compound. When developing new TG2 inhibitors, their potency and specificity are often compared against those of this compound. For example, in the development of the clinical-stage TG2 inhibitor ZED1227, the IC50 of this compound (referred to as Z006) was used as a comparator to assess the potency of the new drug candidate. zedira.com This comparative analysis is vital for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to improve its therapeutic properties. The well-characterized profile of this compound provides a valuable baseline for evaluating the progress of these optimization efforts. Its use in preclinical models of cancer has helped to establish TG2 as a viable therapeutic target by showing that its inhibition can impact cancer cell survival and proliferation. nih.gov
Q & A
Q. What is the mechanism of action of Z-DON-Val-Pro-Leu-Ome in inhibiting transglutaminase 2 (TGase 2)?
this compound acts as a peptide-based irreversible inhibitor, binding covalently to TGase 2’s active site. This shifts the enzyme’s conformational equilibrium to a more extended state, as observed via switchSENSE® technology, which measures conformational changes in real-time using microfluidic electrophoretic mobility assays . Researchers should validate inhibition kinetics using fluorometric assays (e.g., dansylcadaverine incorporation) and compare results with reversible inhibitors to confirm irreversible binding.
Q. How can researchers design experiments to assess this compound’s specificity for TGase 2 over other isoforms?
- Step 1 : Use recombinant TGase isoforms (e.g., TGase 1, 3) in parallel enzymatic assays.
- Step 2 : Employ isothermal titration calorimetry (ITC) to measure binding affinities.
- Step 3 : Validate specificity via CRISPR-Cas9 knockout cell lines to isolate TGase 2 activity . Cross-reactivity risks can be mitigated by including negative controls (e.g., catalytically inactive TGase 2 mutants).
Q. What are common pitfalls in interpreting conformational data for this compound-TGase 2 interactions?
Electrode aging in switchSENSE® assays may introduce variability in mobility measurements. To address this:
- Normalize data using internal controls (e.g., uninhibited TGase 2).
- Complement switchSENSE® with circular dichroism (CD) spectroscopy to confirm secondary structural changes .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in cellular versus in vitro models be resolved?
Discrepancies often arise due to differences in cell permeability or intracellular enzyme microenvironments. Methodological recommendations:
- Quantify intracellular inhibitor concentrations via LC-MS.
- Use FRET-based probes (e.g., FITC-labeled substrates) to monitor TGase 2 activity in live cells .
- Apply kinetic modeling to distinguish between target engagement and off-target effects.
Q. What advanced structural techniques elucidate this compound’s binding mode with TGase 2?
- X-ray crystallography : Co-crystallize TGase 2 with this compound to resolve atomic-level interactions.
- Molecular dynamics (MD) simulations : Simulate binding trajectories to identify stabilizing residues (e.g., Tyr-516 in TGase 2’s catalytic pocket).
- Cryo-EM : For flexible enzyme-inhibitor complexes, use single-particle analysis to capture multiple conformational states .
Q. How should researchers optimize this compound synthesis for reproducibility in academic labs?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected amino acids and HATU/DIPEA coupling for leucine and proline residues.
- Quality control : Validate purity (>95%) via HPLC and characterize using MALDI-TOF mass spectrometry.
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the DON (6-diazo-5-oxo-L-norleucine) moiety .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response data in TGase 2 inhibition studies?
- Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression (e.g., GraphPad Prism).
- Report IC₅₀ values with 95% confidence intervals and compare via extra sum-of-squares F-test for significant differences.
- Address outliers using robust regression methods (e.g., ROUT test) .
Q. How to integrate this compound findings with omics datasets for systems-level insights?
- Proteomics : Perform activity-based protein profiling (ABPP) to identify off-target enzymes.
- Transcriptomics : Correlate TGase 2 inhibition with downstream gene expression changes via RNA-seq.
- Pathway analysis : Use tools like STRING or KEGG to map TGase 2-dependent pathways perturbed by the inhibitor .
Data Validation & Reproducibility
Q. What strategies ensure reproducibility in TGase 2 conformational studies using this compound?
- Blinded analysis : Assign independent researchers to analyze switchSENSE® and CD data.
- Inter-lab collaboration : Share protocols via platforms like Protocols.io to standardize assay conditions.
- Data deposition : Upload raw mobility measurements and crystallographic data to public repositories (e.g., Zenodo, PDB) with DOIs for citation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
